

# Technical Guide: 4-Bromo-2-chloro-N,N-dimethylaniline

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-N,N-dimethylaniline

CAS No.: 50638-51-2

Cat. No.: B1601264

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CAS Number: 50638-51-2 Formula: C<sub>8</sub>H<sub>9</sub>BrClN Molecular Weight: 234.52 g/mol [1][2]

## Part 1: Executive Summary & Chemical Identity

**4-Bromo-2-chloro-N,N-dimethylaniline** is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] Its structural uniqueness lies in the ortho-chloro, para-bromo substitution pattern combined with a tertiary amine functionality.[3]

This specific arrangement offers dual electrophilic sites (Br and Cl) with distinct reactivities, enabling highly selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] The N,N-dimethyl group serves as a strong electron-donating group (EDG), modulating the electronic properties of the aromatic ring and enhancing solubility in organic solvents compared to its primary amine precursor.[1][3]

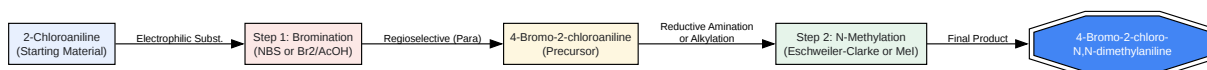
## Chemical Identity Table[5]

Property	Specification
CAS Registry Number	50638-51-2
IUPAC Name	4-Bromo-2-chloro-N,N-dimethylaniline
SMILES	CN(C)C1=C(Cl)C=C(Br)C=C1
InChI Key	Available upon specific database query (Analog: 4-Bromo-N,N-dimethylaniline is XYZWM...)
Appearance	White to off-white crystalline solid or viscous oil (dependent on purity/temperature)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
Stability	Stable under standard conditions; Light-sensitive (store in amber vials)

## Part 2: Synthesis & Manufacturing Protocols

The synthesis of **4-Bromo-2-chloro-N,N-dimethylaniline** is typically achieved through a multi-step sequence starting from aniline or 2-chloroaniline.[1] The critical final step involves the exhaustive methylation of the primary amine.[3]

### Core Synthesis Pathway (Graphviz Diagram)



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Caption: Sequential synthesis pathway highlighting the regioselective bromination followed by exhaustive N-methylation.

## Detailed Experimental Protocols

### Step 1: Preparation of Precursor (4-Bromo-2-chloroaniline)

Note: This step ensures the correct halogen placement.<sup>[1]</sup> Direct bromination of N,N-dimethylaniline often yields mixtures; starting with the primary amine allows for cleaner regiocontrol.<sup>[1]</sup><sup>[3]</sup>

- Reagents: 2-Chloroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
- Procedure: Dissolve 2-chloroaniline in ACN at 0°C. Add NBS portion-wise to prevent exotherms.
- Mechanism: The amino group activates the ring.<sup>[3]</sup> The ortho-chloro group sterically hinders the C2 position, directing bromine exclusively to the para (C4) position.<sup>[3]</sup>
- Workup: Quench with water, extract with ethyl acetate, and recrystallize from ethanol.

## Step 2: N,N-Dimethylation (The Critical Step)

Two methods are industry-standard.<sup>[1]</sup><sup>[3]</sup> Method A is preferred for scalability and purity.<sup>[3]</sup>

Method A: Eschweiler-Clarke Reaction (Recommended)<sup>[1]</sup>

- Principle: Reductive amination using formaldehyde and formic acid.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> Avoids quaternary ammonium salt formation common with alkyl halides.<sup>[3]</sup>
- Protocol:
  - Charge a flask with 4-bromo-2-chloroaniline (10 mmol) and Formic acid (98%, 50 mmol).
  - Add Formaldehyde (37% aq.<sup>[3]</sup> solution, 25 mmol) dropwise.
  - Reflux at 100°C for 12–18 hours. Evolution of CO<sub>2</sub> indicates reaction progress.<sup>[3]</sup>
  - Workup: Cool to RT, basify with NaOH (pH > 10), and extract with Dichloromethane (DCM).
  - Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Method B: Alkylation with Methyl Iodide

- Reagents: Methyl Iodide (MeI), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), DMF or Acetone.<sup>[3]</sup>

- Drawback: Risk of quaternization (forming the ammonium salt).[3][4] Requires strict stoichiometric control (2.1 eq MeI).

## Part 3: Applications in Drug Development & Research[4]

This molecule is a high-value bifunctional scaffold.[3] Its utility stems from the differential reactivity of the C-Br and C-Cl bonds.[1][3]

### Sequential Cross-Coupling (Chemoselectivity)

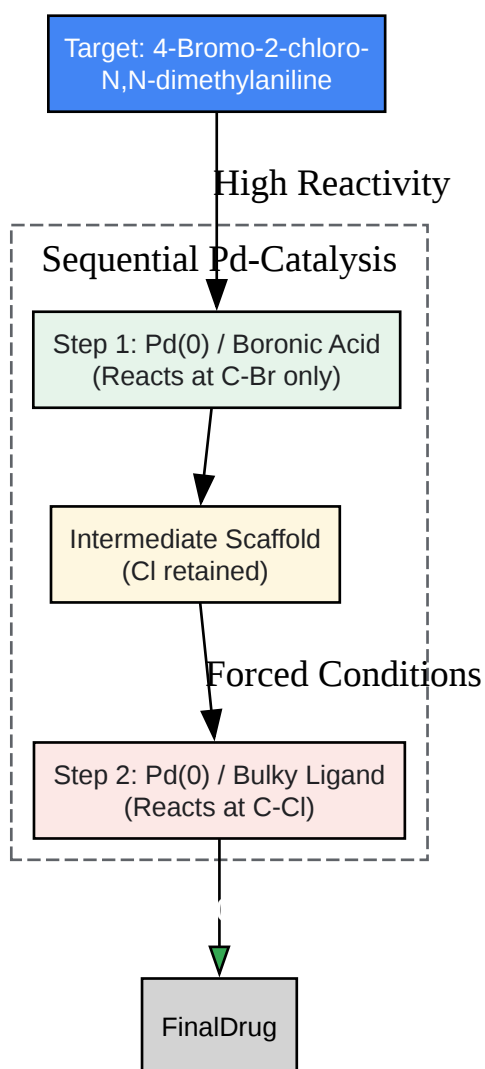
Researchers utilize the varying bond dissociation energies (C-Br < C-Cl) to perform sequential functionalization.[1]

- First Coupling (Suzuki/Buchwald): The C-Br bond reacts first with Pd(0) catalysts at lower temperatures (RT to 60°C).[3] This allows the attachment of the primary pharmacophore.[3]
- Second Coupling: The C-Cl bond remains intact during the first step and can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) at higher temperatures (>100°C).[3]

### Pharmacological Relevance[4][6][8][10]

- Kinase Inhibitors: The N,N-dimethylamino group mimics the solubilizing tails found in many tyrosine kinase inhibitors (e.g., Gefitinib analogs).[3]
- Bioisosteres: The 2-chloro substituent provides metabolic stability by blocking the metabolically labile ortho-position, preventing hydroxylation.[1][3]

### Application Logic Flow (Graphviz Diagram)



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Caption: Chemoselective strategy utilizing the reactivity gap between Bromine and Chlorine.

## Part 4: Analytical Characterization & Quality Control[4]

To validate the identity of CAS 50638-51-2, the following analytical signatures must be confirmed.

Technique	Expected Signature
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 2.7–2.8 ppm: Singlet (6H) for $\text{N}(\text{CH}_3)_2$ . $\delta$ 6.8–7.5 ppm: Aromatic signals.[1] Look for an ABX or specific coupling pattern reflecting 1,2,4-substitution.[1][3] The proton ortho to Br and meta to N will be most deshielded.[3]
$^{13}\text{C}$ NMR	Distinct peak for N-methyl carbons (~40–45 ppm).[1] C-Br (~110 ppm) and C-Cl (~120-130 ppm) shifts are diagnostic.[1]
GC-MS	Molecular Ion ( $\text{M}^+$ ): 233/235/237 (Isotope pattern characteristic of 1 Br + 1 Cl).[1] Base Peak: Often M-15 (Loss of methyl group).[3]
HPLC Purity	>98% required for cross-coupling to prevent homocoupling side reactions.

## Part 5: Safety & Handling (MSDS Summary)

Signal Word:WARNING

- Hazard Statements:
  - H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][6]
  - H315/H319: Causes skin and serious eye irritation.[3][7][6]
  - H335: May cause respiratory irritation.[3][8][7]
  - H411: Toxic to aquatic life with long-lasting effects (typical for halo-anilines).[1]
- Handling Protocols:
  - PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.[1][3]

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—use amber glass.[3]
- Spill Response: Adsorb with sand or vermiculite.[3] Do not flush into drains.[3]

## References

- PubChem Database.4-Bromo-2-chloroaniline (Precursor Data).[1] National Center for Biotechnology Information.[3] Available at: [\[Link\]](#)[1]
- Organic Chemistry Portal.Eschweiler-Clarke Reaction: Mechanism and Protocols. Available at: [\[Link\]](#)[1][4]

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